

An In-depth Technical Guide to Obtusifolin: Properties, Biological Activity, and Experimental Protocols

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Compound of Interest		
Compound Name:	7-Methoxy obtusifolin	
Cat. No.:	B12396182	Get Quote

A Note on Nomenclature: The term "**7-Methoxy obtusifolin**" is not a standard chemical identifier found in major chemical databases. The CAS number 1820806-09-4 is associated with some commercial suppliers for a compound with this name, which has a reported molecular weight of 314.29 g/mol . However, the widely studied and characterized compound is Obtusifolin, an anthraquinone isolated from the seeds of Senna obtusifolia (also known as Cassia obtusifolia). This guide will focus on the well-documented properties and biological activities of Obtusifolin.

Obtusifolin is a recognized anti-inflammatory and antioxidant agent with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activity with a focus on the NF-kB signaling pathway, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties of Obtusifolin



Property	Value	Reference
CAS Number	477-85-0	[1][2][3]
Molecular Formula	C16H12O5	[1][2][3]
Molecular Weight	284.26 g/mol	[2]
IUPAC Name	2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione	[1][2]
Appearance	Orange-yellow crystalline powder	[4]
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO	[4]

Biological Activity and Quantitative Data

Obtusifolin has demonstrated a range of biological activities, with notable effects on inflammation and oxidative stress. Its inhibitory actions are often quantified by IC_{50} values and its impact on the expression of various biological markers.



Biological Target/Activity	Cell Line/Model	Quantitative Data	Reference
Tyrosinase Inhibition	-	IC ₅₀ : 7.0 μM (for a related compound referred to as 7-Methoxy obtusifolin)	[5][6]
Anti-inflammatory (NF-κΒ pathway)	Mouse Chondrocytes	Prevents IL-1β- induced NF-κB phosphorylation at 25- 200 μM	[3]
Anti-inflammatory (NLRP3 Inflammasome)	BV2 microglial cells	Suppresses LPS- induced NO production and proinflammatory cytokine secretion	[7]
Antioxidant	Human Umbilical Vein Endothelial Cells (HUVECs)	Depresses high glucose-induced cellular reactive oxygen species (ROS) production	[8]
Hepatonephroprotecti ve	BALB/c mice (Cisplatin-induced toxicity model)	Reduces liver and kidney MDA levels; enhances GSH, SOD, and CAT levels	[9]

Experimental Protocols Investigation of Anti-Inflammatory Effects in Mouse Chondrocytes

This protocol is adapted from a study investigating the effect of obtusifolin on osteoarthritis models.[10][11][12]

1. Cell Culture and Treatment:

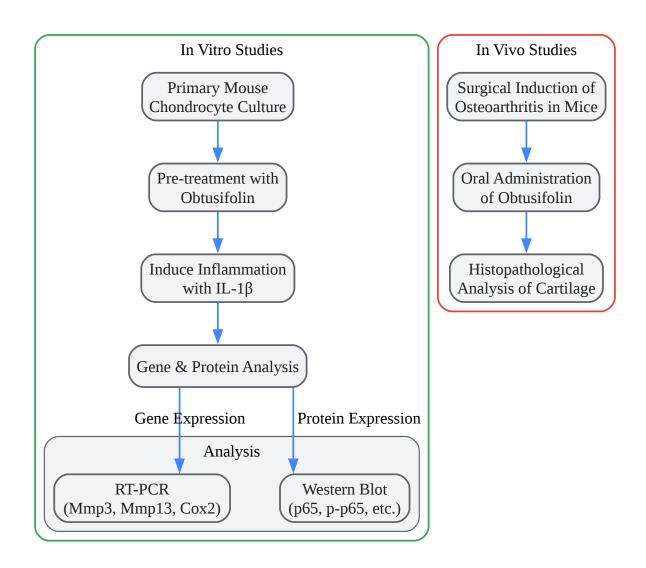


- Primary mouse chondrocytes are isolated and cultured.
- Cells are pre-treated with varying concentrations of obtusifolin (e.g., 25, 50, 100, 200 μM) for a specified time.[3]
- Inflammation is induced by treating the cells with interleukin-1 β (IL-1 β) at a concentration of 1 ng/mL.[10][11][12]
- 2. RNA Isolation and Real-Time PCR (RT-PCR):
- Total RNA is extracted from the chondrocytes.
- cDNA is synthesized from the extracted RNA.
- RT-PCR is performed to quantify the expression levels of target genes such as Mmp3, Mmp13, and Cox2.[10][11][12]
- 3. Western Blot Analysis:
- Proteins are extracted from the treated cells using a suitable lysis buffer.
- Protein concentrations are determined to ensure equal loading.
- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is incubated with primary antibodies against proteins of interest in the NF-κB pathway, such as p65, phospho-p65, JNK, phospho-JNK, p38, and phospho-p38.[11]
- A suitable loading control, such as Erk, is used to normalize the results.[11]
- The membrane is then incubated with corresponding secondary antibodies.
- Protein bands are visualized and quantified using a densitometer.[10][11]
- 4. In Vivo Osteoarthritis Model:
- Osteoarthritis is surgically induced in mice (e.g., C57BL/6) via destabilization of the medial meniscus (DMM).[11]



- Four weeks post-surgery, mice are orally administered obtusifolin daily for six weeks at doses of 10, 50, and 100 mg/kg.[11]
- At the end of the treatment period, knee joints are collected for histopathological analysis.
- Cartilage damage is assessed by staining with Safranin O.[10][12]

Workflow for Investigating Obtusifolin's Anti-Inflammatory Effects



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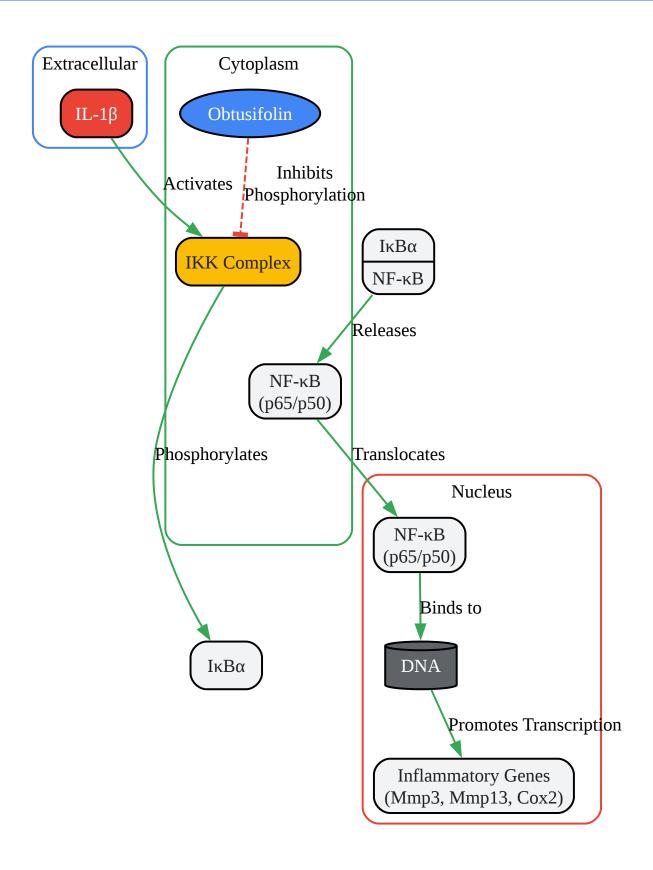
Caption: Experimental workflow for evaluating the anti-inflammatory effects of obtusifolin.

Signaling Pathway Analysis The NF-kB Signaling Pathway and the Role of Obtusifolin

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses. In inflammatory conditions like osteoarthritis, proinflammatory cytokines such as IL-1 β activate this pathway, leading to the expression of genes that mediate inflammation and tissue degradation, including Mmp3, Mmp13, and Cox2.

Studies have shown that obtusifolin can inhibit the activation of the NF-κB pathway.[10][11][13] Specifically, it has been demonstrated to decrease the phosphorylation of the p65 subunit of NF-κB, which is a key step in its activation and subsequent translocation to the nucleus to initiate gene transcription.[10][11]





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Caption: Obtusifolin's inhibition of the NF-kB signaling pathway.



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